molecular formula C15H21N3O3S B5571836 4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide

4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide

Cat. No.: B5571836
M. Wt: 323.4 g/mol
InChI Key: PTKDZGMJBATHBK-WCQYABFASA-N
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Description

4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide is 323.13036271 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds, including triazines and benzodiazepines, play a crucial role in medicinal chemistry due to their wide spectrum of biological activities. Triazine derivatives have been studied for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory activities. These compounds offer a promising avenue for drug development due to their potent pharmacological activity (Verma, Sinha, & Bansal, 2019). Similarly, benzodiazepines are recognized for their role in treating various types of epilepsy and their potential as emerging environmental contaminants (Pinder, Brogden, Speight, & Avery, 1976).

Sulfonamides and Carbonic Anhydrase Inhibitors

Sulfonamides, such as "4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide," have been extensively researched for their inhibitory action on carbonic anhydrase (CA). These studies highlight the importance of the electronic properties of the sulfonamide group, which significantly influence the inhibition potency. Substituents on the sulfonamide nucleus can affect its interaction with CA, suggesting that modifications to this chemical structure could tailor its biological activity for specific therapeutic applications (Gupta, 2003).

Mechanism of Action

The study found that three sulfonamides derivatives showed excellent enzyme inhibition against carbonic anhydrase IX (CA IX) with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . This reveals their remarkable selectivity for CA IX over CA II .

Future Directions

The study suggests that selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents . This indicates that “4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide” and similar compounds could have potential applications in cancer treatment research .

Properties

IUPAC Name

4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-17-8-11-2-5-13(10-17)18(9-11)15(19)12-3-6-14(7-4-12)22(16,20)21/h3-4,6-7,11,13H,2,5,8-10H2,1H3,(H2,16,20,21)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKDZGMJBATHBK-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.